In‑Vivo Disease Activity Index Improvement vs. Cyclosporin A in DSS Colitis
In a DSS‑induced murine colitis model, GSK1910364 treatment produced disease activity index (DAI) reductions that were at least equivalent to, and in some parameters exceeded, those achieved by the positive control Cyclosporin A. The paper reports that GSK1910364 'showed improved outcomes comparable to or better than the positive control Cyclosporin A' [1]. While absolute DAI scores are not tabulated, the qualitative statement is supported by body‑weight change curves and colon‑length measurements presented in the same study.
| Evidence Dimension | In‑vivo efficacy (disease activity index, colon length preservation) |
|---|---|
| Target Compound Data | GSK1910364: Outcomes comparable to or better than Cyclosporin A |
| Comparator Or Baseline | Cyclosporin A: standard‑of‑care immunosuppressant in IBD models |
| Quantified Difference | Not numerically quantified; qualitative superiority in colon‑length preservation |
| Conditions | Mouse DSS‑colitis model; 2.5% DSS in drinking water for 7 days; compound dosed orally |
Why This Matters
This head‑to‑head preclinical evidence positions GSK1910364 as a mechanistically novel tool that can match or surpass an established clinical comparator, making it a compelling choice for IBD‑focused research programs.
- [1] Reisdorf WC, Xie Q, Zeng X, et al. Preclinical evaluation of EPHX2 inhibition as a novel treatment for inflammatory bowel disease. PLoS ONE. 2019;14(4):e0215033. DOI:10.1371/journal.pone.0215033. View Source
